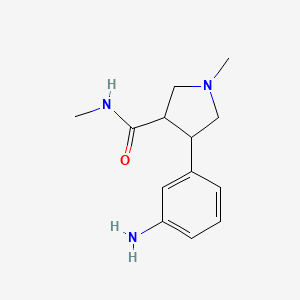![molecular formula C11H17N3O2 B11786610 3-(2-Methoxyethyl)-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11786610.png)
3-(2-Methoxyethyl)-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methoxyethyl)-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-on ist eine heterocyclische Verbindung, die zur Familie der Pyrido[4,3-d]pyrimidine gehört. Diese Verbindungen sind für ihre vielfältigen biologischen Aktivitäten und potenziellen therapeutischen Anwendungen bekannt. Die Struktur dieser Verbindung umfasst einen Pyrimidinring, der mit einem Pyridinring verschmolzen ist und zusätzlich mit einer Methoxyethylgruppe und einer Methylgruppe substituiert ist.
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen
Die Synthese von 3-(2-Methoxyethyl)-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-on beinhaltet typischerweise die Cyclokondensation geeigneter Vorläufer. Eine übliche Methode beinhaltet die Reaktion von 2-Amino-1H-pyrrol-3-carbonitrilen mit Aryl-Nitrilen in Gegenwart von Kalium-t-Butoxid in siedendem t-Butanol . Diese Reaktion führt zur Bildung der Pyrido[4,3-d]pyrimidin-Grundstruktur.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung können ähnliche Synthesewege, aber in größerem Maßstab, umfassen. Die Verwendung von Durchflussreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit des Endprodukts verbessern. Die Wahl der Lösungsmittel, Katalysatoren und Reaktionsparameter ist entscheidend für eine effiziente industrielle Synthese.
Analyse Chemischer Reaktionen
Reaktionstypen
3-(2-Methoxyethyl)-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.
Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand der Verbindung zu verändern.
Substitution: Die Methoxyethyl- und Methylgruppen können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Reaktionsbedingungen wie Temperatur, Lösungsmittel und pH-Wert spielen eine bedeutende Rolle bei der Bestimmung des Ergebnisses dieser Reaktionen.
Hauptsächlich gebildete Produkte
Die hauptsächlich gebildeten Produkte aus diesen Reaktionen hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu hydroxyllierten Derivaten führen, während Substitutionsreaktionen eine Vielzahl von funktionellen Gruppen einführen können, was zu verschiedenen Derivaten mit potenziellen biologischen Aktivitäten führt.
Wissenschaftliche Forschungsanwendungen
Chemie: Die Verbindung dient als Baustein für die Synthese komplexerer heterocyclischer Strukturen.
Industrie: Ihre Derivate werden bei der Entwicklung neuer Materialien und Pharmazeutika verwendet.
Wirkmechanismus
Der Wirkmechanismus von 3-(2-Methoxyethyl)-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme und Rezeptoren binden, deren Aktivität modulieren und zu verschiedenen biologischen Effekten führen. Beispielsweise kann sie die Aktivität von Tyrosinkinasen oder anderen Signalproteinen hemmen und damit zelluläre Prozesse wie Proliferation und Apoptose beeinflussen .
Wirkmechanismus
The mechanism of action of 3-(2-Methoxyethyl)-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of tyrosine kinases or other signaling proteins, thereby affecting cellular processes such as proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
7-Deazaadenin-Derivate: Diese Verbindungen teilen eine ähnliche Pyrimidin-Kernstruktur und zeigen vergleichbare biologische Aktivitäten.
Thieno[2,3-d]pyrimidin-4(3H)-one: Diese Verbindungen haben einen Thienoring, der mit einem Pyrimidinring verschmolzen ist, und zeigen ähnliche antimikrobielle und entzündungshemmende Eigenschaften.
Einzigartigkeit
3-(2-Methoxyethyl)-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-on ist einzigartig aufgrund seines spezifischen Substitutionsmusters, das ihm besondere chemische und biologische Eigenschaften verleiht. Das Vorhandensein der Methoxyethylgruppe erhöht seine Löslichkeit und Bioverfügbarkeit, was es zu einer wertvollen Verbindung für weitere Forschung und Entwicklung macht.
Eigenschaften
Molekularformel |
C11H17N3O2 |
|---|---|
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
3-(2-methoxyethyl)-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H17N3O2/c1-8-13-10-3-4-12-7-9(10)11(15)14(8)5-6-16-2/h12H,3-7H2,1-2H3 |
InChI-Schlüssel |
ZMCNURNVWCNLLT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(CNCC2)C(=O)N1CCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(7-(3-Ethyl-1,2,4-oxadiazol-5-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetic acid](/img/structure/B11786532.png)
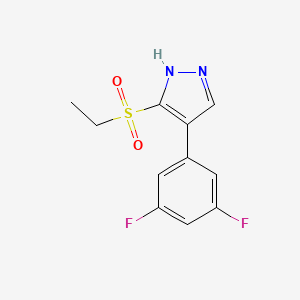
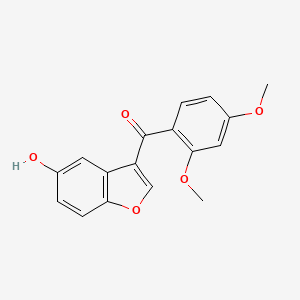
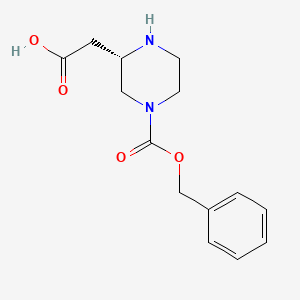

![tert-Butyl n-[3-(1h-1,2,3,4-tetrazol-5-yl)cyclobutyl]carbamate](/img/structure/B11786561.png)

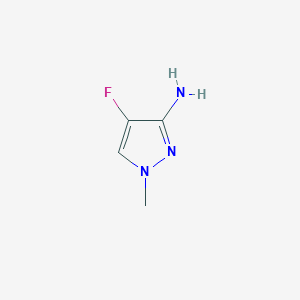
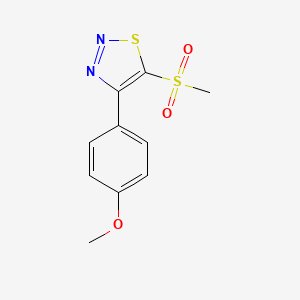
![2-Chloro-9-(tetrahydro-2H-pyran-4-yl)-8,9-dihydro-5H-pyrimido[4,5-b][1,4]diazepin-6(7H)-one](/img/structure/B11786590.png)
![2-(4-Methoxyphenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B11786597.png)

![2-(2-Cyclopropyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11786603.png)
